molecular formula C13H20N2O3S B5172415 N-[3-(4-morpholinyl)propyl]benzenesulfonamide

N-[3-(4-morpholinyl)propyl]benzenesulfonamide

Cat. No. B5172415
M. Wt: 284.38 g/mol
InChI Key: VCFORTKXFGRSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-morpholinyl)propyl]benzenesulfonamide, also known as NPSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a sulfonamide derivative that has been studied for its ability to modulate various physiological and biochemical processes in the body.

Mechanism of Action

The mechanism of action of N-[3-(4-morpholinyl)propyl]benzenesulfonamide is complex and involves the modulation of various ion channels in the body. Specifically, N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been shown to interact with the voltage-gated potassium channel, leading to an increase in potassium efflux from cells. This results in hyperpolarization of the cell membrane, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects in the body. These include the modulation of ion channels, as well as the regulation of neurotransmitter release and the inhibition of glutamate release from neurons. Additionally, N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(4-morpholinyl)propyl]benzenesulfonamide in lab experiments is its ability to modulate ion channels, making it a useful tool for studying the physiological and biochemical effects of ion channel activity. However, one limitation of N-[3-(4-morpholinyl)propyl]benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on N-[3-(4-morpholinyl)propyl]benzenesulfonamide. One area of interest is in the development of novel therapeutics for the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(4-morpholinyl)propyl]benzenesulfonamide and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of N-[3-(4-morpholinyl)propyl]benzenesulfonamide involves the reaction of 4-morpholinepropanol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-[3-(4-morpholinyl)propyl]benzenesulfonamide.

Scientific Research Applications

N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been studied extensively for its potential use in various scientific research applications. One of the most prominent areas of research has been in the field of neuroscience, where N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been shown to modulate the activity of ion channels in the brain, leading to potential therapeutic applications in the treatment of neurological disorders.

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c16-19(17,13-5-2-1-3-6-13)14-7-4-8-15-9-11-18-12-10-15/h1-3,5-6,14H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFORTKXFGRSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-morpholinopropyl)benzenesulfonamide

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